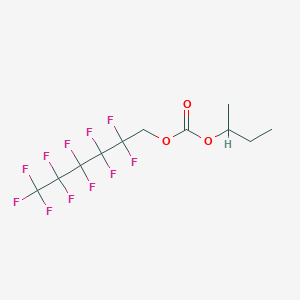

sec-Butyl 1H,1H-perfluorohexyl carbonate

Description

Structure

2D Structure

Properties

Molecular Formula |

C11H11F11O3 |

|---|---|

Molecular Weight |

400.18 g/mol |

IUPAC Name |

butan-2-yl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |

InChI |

InChI=1S/C11H11F11O3/c1-3-5(2)25-6(23)24-4-7(12,13)8(14,15)9(16,17)10(18,19)11(20,21)22/h5H,3-4H2,1-2H3 |

InChI Key |

HKPIYIZCTLYBFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity Studies of Sec Butyl 1h,1h Perfluorohexyl Carbonate

Hydrolytic Stability and Degradation Pathways of Fluorinated Carbonate Esters

The stability of fluorinated carbonate esters, such as sec-Butyl 1H,1H-perfluorohexyl carbonate, in aqueous environments is a critical aspect of their chemical profile. Hydrolysis of the carbonate ester bond is a primary degradation pathway, influenced by both kinetic and thermodynamic factors, as well as the specific molecular architecture.

Kinetics and Thermodynamics of Carbonate Hydrolysis

The hydrolysis of carbonate esters generally proceeds via nucleophilic attack of water or hydroxide (B78521) ions on the electrophilic carbonyl carbon. The reaction is typically subject to base catalysis, with rates increasing significantly in alkaline solutions. nih.gov For this compound, the reaction would yield sec-butanol, 1H,1H-perfluorohexan-1-ol, and carbon dioxide (or carbonate/bicarbonate in buffered solutions).

Kinetically, the rate of hydrolysis is strongly influenced by the electronic properties of the substituent groups. The 1H,1H-perfluorohexyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect is transmitted through the sigma bonds (inductive effect), increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack compared to non-fluorinated analogues. ncert.nic.in However, the rate is also mediated by the steric hindrance of the bulky sec-butyl group, which can impede the approach of the nucleophile. Studies on related fluorinated esters have shown that hydrolytic stability can be precisely adjusted by varying the number of fluorine atoms. nih.govsemanticscholar.org

Table 1: Postulated Relative Hydrolysis Rates of Various Carbonate Esters This table is illustrative, based on established chemical principles, to show expected trends.

| Compound | Non-Fluorinated Group | Fluorinated Group | Expected Relative Rate of Hydrolysis | Primary Influencing Factors |

|---|---|---|---|---|

| Diethyl Carbonate | Ethyl | (none) | Base Rate (1x) | Reference compound |

| Ethyl 2,2,2-trifluoroethyl carbonate | Ethyl | 2,2,2-trifluoroethyl | > 10x | Strong inductive effect from CF3 group |

| This compound | sec-Butyl | 1H,1H-perfluorohexyl | > 50x | Very strong inductive effect from C5F11CH2- group, moderated by steric hindrance from sec-butyl group |

Influence of Molecular Structure on Hydrolytic Susceptibility

The molecular structure of this compound has two key features that dictate its hydrolytic susceptibility:

The Perfluorohexyl Group: The C5F11CH2- group significantly enhances the electrophilicity of the carbonate's carbonyl carbon. Research on per- and polyfluoroalkyl substances (PFAS) confirms that the introduction of fluorine atoms into an alkyl chain profoundly alters the electronic properties of the molecule. nih.govnih.govresearchgate.net The stability of fluorinated esters can be tailored over a wide pH range based on the number of fluorine atoms. nih.govsemanticscholar.org The long perfluorinated chain in the target molecule would therefore be expected to make the carbonate ester bond more prone to hydrolysis than non-fluorinated or less-fluorinated analogues.

Nucleophilic Attack and Substitution Reactions of the Carbonate Moiety

The electrophilic carbonyl carbon of this compound is a prime target for various nucleophiles, leading to substitution reactions that are fundamental to its reactivity profile.

Reactions with Alcohols for Transesterification

Transesterification is a characteristic reaction of carbonates, where an alcohol reacts with the carbonate to displace one of the existing alkoxy groups, forming a new carbonate ester. researchgate.net This reaction is typically catalyzed by an acid or, more commonly, a base. The reaction of this compound with a simple alcohol like methanol (B129727) (CH3OH) would likely result in an equilibrium mixture of products.

The mechanism involves the nucleophilic attack of the incoming alcohol (or its corresponding alkoxide) on the carbonyl carbon. The highly electron-withdrawing perfluorohexyl group makes the 1H,1H-perfluorohexyloxy group a better leaving group than the sec-butoxy group. Consequently, in a reaction with methanol, the preferential product would likely be sec-Butyl methyl carbonate, with the release of 1H,1H-perfluorohexan-1-ol. Studies on the transesterification of fluorinated carbonates have shown that the conversion efficiency can depend on the nature of the catalyst and the structure of the fluorinated radical. researchgate.net

Formation of Carbamates and Ureas from Amines

Amines are generally stronger nucleophiles than alcohols and react readily with carbonate esters to form carbamates. google.com The reaction of this compound with a primary or secondary amine (R2NH) would proceed via nucleophilic acyl substitution.

The amine's nitrogen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate. The collapse of this intermediate would expel either sec-butanol or 1H,1H-perfluorohexan-1-ol to form the corresponding carbamate (B1207046). Given the superior leaving group ability of the 1H,1H-perfluorohexyloxy group, the reaction with an amine is expected to selectively produce a sec-butyl N-substituted carbamate. The formation of carbamates from the reaction of amines with CO2 or carbonate species is a well-established process. nih.gov In some cases, particularly with highly reactive carbonates, the reaction can proceed without a catalyst. researchgate.net If an excess of the amine is used or if the initial carbamate product is heated, it can potentially react further to form a urea, although this is a less direct pathway for an asymmetric carbonate.

Table 2: Predicted Products from Nucleophilic Attack on this compound

| Nucleophile | Reagent Example | Predicted Major Organic Product | Predicted Leaving Group |

|---|---|---|---|

| Alcohol | Methanol (CH3OH) | sec-Butyl methyl carbonate | 1H,1H-Perfluorohexan-1-ol |

| Primary Amine | Ethylamine (CH3CH2NH2) | sec-Butyl N-ethylcarbamate | 1H,1H-Perfluorohexan-1-ol |

Mechanistic Investigations of Carbon-Fluorine Bond Transformations

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making perfluorinated chains exceptionally stable. nih.gov The C-F bonds in the perfluorohexyl moiety of this compound are generally considered unreactive under the conditions typical for carbonate hydrolysis or nucleophilic substitution. The focus of reactivity is almost exclusively at the carbonate functional group.

However, the extreme persistence of per- and polyfluoroalkyl substances (PFAS) has driven research into methods for C-F bond cleavage. digitellinc.comnih.gov These methods typically involve high-energy processes or specialized catalytic systems that are not relevant to the standard organic reactions discussed above. For instance, C-F bond activation has been demonstrated using specific metal surfaces or advanced catalysts like carborane anions, which weaken the bond by populating anti-bonding orbitals. digitellinc.com Microbial degradation pathways have also been identified that can cleave C-F bonds, but these are enzymatic processes that occur under very different conditions. nih.govresearchgate.net Under typical laboratory conditions for ester chemistry, the C-F bonds of the perfluorohexyl group would remain intact. Thermal treatments in the presence of calcium compounds can lead to defluorination, but this represents a complete decomposition of the molecule rather than a selective transformation. researchgate.net Therefore, for the reactions outlined in sections 3.1 and 3.2, the perfluorohexyl chain acts as a stable, electron-withdrawing spectator group, and transformations of its C-F bonds are not an expected reaction pathway.

Pathways of Defluorination in Fluorinated Organics

The carbon-fluorine bond is the strongest covalent bond in organic chemistry, making perfluorinated compounds like this compound exceptionally stable. mdpi.com However, under specific conditions, defluorination can occur through several pathways.

Reductive defluorination is a key degradation pathway for per- and polyfluoroalkyl substances (PFAS). nih.gov This process often involves hydrated electrons (e-aq), which can be generated photochemically. nih.govresearchgate.net The reaction proceeds via a stepwise removal of fluorine atoms, often initiated at the terminal carbon. Another significant pathway is mechanochemical decomposition, where mechanical energy is used to induce chemical reactions, often in the presence of a co-milling agent like potassium hydroxide (KOH), leading to complete degradation and defluorination. nih.gov

Oxidative defluorination can also occur, though it can be more hazardous due to the potential formation of highly toxic and corrosive hydrogen fluoride (B91410) (HF) gas. nih.gov This process can be initiated by powerful oxidizing agents.

The presence of a 1H,1H-perfluorohexyl group, with two hydrogen atoms on the carbon adjacent to the oxygen, introduces a potential site for reaction initiation that differs from fully perfluorinated alkanes. The C-H bonds are significantly weaker than C-F bonds and can be more susceptible to initial attack, potentially leading to faster decomposition compared to their fully fluorinated counterparts. nih.gov

Oxidative and Reductive Degradation Mechanisms

The degradation of this compound can be initiated at either the carbonate group or the perfluorohexyl chain, through both oxidative and reductive processes.

Oxidative Degradation: Oxidative degradation, particularly by hydroxyl radicals (•OH), is a significant transformation pathway for many organic compounds. researchgate.netacs.org For fluorinated compounds, the rate of reaction with •OH can be influenced by the structure of the molecule. researchgate.net While the perfluorinated chain is relatively resistant to •OH attack, the sec-butyl group and the hydrogens on the carbon alpha to the carbonate oxygen present more likely sites for hydrogen abstraction. The carbonate radical (CO3•–) is another environmentally relevant radical that can participate in the oxidative degradation of perfluorocarboxylic acids, and by extension, could potentially react with the perfluorohexyl tail of the carbonate ester. digitellinc.com

Reductive Degradation: Reductive decomposition is a critical degradation pathway for fluorinated carbonates, particularly in electrochemical systems like lithium-ion batteries where they are used as electrolyte additives. researchgate.netacs.org In these systems, fluoroethylene carbonate (FEC) undergoes reductive decomposition on the anode surface to form a stable solid electrolyte interphase (SEI) rich in lithium fluoride (LiF). researchgate.netacs.org By analogy, the carbonate moiety in this compound would be susceptible to reductive cleavage. This process typically involves electron transfer to the molecule, leading to the fragmentation of the carbonate group and the potential release of the perfluoroalkoxide.

The table below summarizes key findings from studies on related compounds.

| Degradation Pathway | Reactant/Condition | Key Findings on Related Compounds | Relevance to this compound |

| Reductive Defluorination | Hydrated electrons (e-aq) | Efficient degradation of perfluoroether compounds like GenX. nih.govresearchgate.net | The perfluorohexyl chain is susceptible to this pathway. |

| Mechanochemical Decomposition | Milling with KOH | Complete degradation and defluorination of F-53B. nih.gov | A potential method for complete destruction of the compound. |

| Oxidative Degradation | Hydroxyl Radicals (•OH) | Rate constants for reactions with AFFF-derived precursors have been measured. acs.org | The non-fluorinated sec-butyl group and α-hydrogens are likely initial attack sites. |

| Reductive Decomposition | Electrochemical reduction | FEC consumes three electrons per molecule during reduction in Li-ion cells. researchgate.net | The carbonate group is a primary site for reductive attack. |

Radical Chemistry of this compound Scaffolds

The radical chemistry of fluorinated compounds is a critical area of study, particularly for understanding their atmospheric fate and degradation in various environments. researchgate.netresearchgate.net Radical-radical reactions are significant in the pyrolysis and oxidation of perfluoroalkyl substances. nih.gov

The reaction of this compound with hydroxyl radicals (•OH) is likely to be a key transformation process in aqueous and atmospheric environments. acs.org The rate constants for the reaction of •OH with various polyfluorinated precursors found in aqueous film-forming foams (AFFF) range from 0.28 to 3.4 × 10^9 M-1 s-1. acs.org The presence of the non-fluorinated sec-butyl group and the -CH2- group in the 1H,1H-perfluorohexyl moiety would likely result in a reaction rate within this range, as these sites are more susceptible to hydrogen abstraction by •OH radicals than the C-F bonds.

Once a carbon-centered radical is formed on the sec-butyl or perfluorohexyl portion of the molecule, a cascade of reactions can occur, including reaction with oxygen to form peroxy radicals, followed by further reactions that can lead to chain cleavage and the formation of smaller, more oxidized products. The initial radical formation is a critical step in the degradation process.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms of fluorinated organic compounds. nih.govrsc.orgnih.gov These methods allow for the investigation of reaction pathways, transition states, and the electronic properties that govern reactivity.

Transition State Analysis and Reaction Coordinate Mapping

Computational methods like multiconformer transition state theory (MC-TST) have been developed to accurately predict the rate coefficients of reactions involving OH radicals and fluorinated compounds. rsc.org These approaches involve locating the transition state structure for a given reaction and mapping the potential energy surface along the reaction coordinate. This provides detailed insights into the energy barriers and the feasibility of different reaction pathways. For this compound, transition state analysis could be used to compare the activation energies for hydrogen abstraction from the sec-butyl group versus the -CH2- group of the perfluorohexyl moiety, thereby predicting the most likely initial site of oxidative attack. Distortion/interaction analysis of transition states can reveal the key factors controlling stereoselectivity in reactions involving fluorinated compounds. acs.org

Electronic Structure Analysis for Reactive Site Identification

Electronic structure calculations are crucial for identifying the most reactive sites within a molecule. chemrxiv.org Molecular Electrostatic Potential (MEP) maps, for instance, can visualize electron-rich and electron-poor regions. chemrxiv.org For this compound, the highly electronegative fluorine atoms create a strong electron-withdrawing effect, making the carbon atoms of the perfluorohexyl chain electron-deficient. man.ac.uk The carbonate group also contains electrophilic carbon atoms. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify sites susceptible to electrophilic and nucleophilic attack, respectively. chemrxiv.org Such analyses can predict that nucleophilic attack is likely at the carbonyl carbon, while electrophilic or radical attack might favor the oxygen atoms of the carbonate or the C-H bonds.

The table below presents a summary of computational approaches and their applications.

| Computational Method | Application | Findings from Studies on Related Compounds | Potential Application to this compound |

| Density Functional Theory (DFT) | Prediction of NMR spectra, analysis of electronic structure. nih.govnih.govresearchgate.net | High accuracy in predicting 19F NMR spectra for fluorinated organic compounds. nih.gov | Prediction of spectroscopic properties and identification of reactive sites. |

| Multiconformer Transition State Theory (MC-TST) | Calculation of reaction rate constants. rsc.org | Capable of accurately predicting rate coefficients for OH-initiated reactions of fluorinated compounds. rsc.org | Determining the rate and primary sites of oxidative degradation. |

| Molecular Electrostatic Potential (MEP) Mapping | Identification of electrophilic and nucleophilic sites. chemrxiv.org | Red and yellow regions indicate electron-rich areas, while blue indicates electron-poor areas. chemrxiv.org | Visualizing reactive sites on the carbonate and perfluorohexyl groups. |

| HOMO-LUMO Analysis | Determining susceptibility to electrophilic and nucleophilic attack. chemrxiv.org | The HOMO-LUMO gap indicates chemical reactivity and kinetic stability. chemrxiv.org | Predicting the most likely points of initial chemical attack. |

Advanced Materials Applications of Fluorinated Carbonates

Fluorinated Carbonates in Electrolyte Formulations for Energy Storage

Fluorinated carbonates are increasingly utilized as solvents or additives in electrolytes for electrochemical energy storage devices, primarily due to their high oxidation stability, low freezing points, and ability to form stable electrode-electrolyte interphases. oaepublish.commagtech.com.cn These characteristics are crucial for enhancing the performance, safety, and lifespan of next-generation batteries.

In the realm of lithium-ion batteries (LIBs), fluorinated carbonates play a pivotal role in enabling operation at higher voltages and improving cycling stability. researchgate.net The introduction of fluorine into carbonate solvents enhances their oxidative stability, making them more resistant to decomposition at the high potentials required by advanced cathode materials. oaepublish.com

The formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface is paramount for the long-term performance of LIBs. uri.edu Fluorinated additives, such as fluoroethylene carbonate (FEC), are known to be preferentially reduced over their non-fluorinated counterparts, leading to the formation of a thin, uniform, and robust SEI layer. uri.eduelsevierpure.com This SEI layer is often rich in lithium fluoride (B91410) (LiF), which is an excellent electronic insulator and a good ionic conductor. nih.gov The LiF-rich SEI effectively suppresses further electrolyte decomposition and minimizes capacity loss during cycling. elsevierpure.comacs.org While direct studies on sec-Butyl 1H,1H-perfluorohexyl carbonate are not prevalent, its perfluorohexyl chain would be expected to contribute significantly to the formation of a highly fluorinated and stable SEI.

Table 1: Comparison of SEI Layer Components with and without Fluorinated Additives

| Electrolyte Type | Primary SEI Components | Key Characteristics of SEI |

|---|---|---|

| Standard Carbonate Electrolyte | Lithium alkyl carbonates, Li2CO3 | Less stable, prone to continuous growth |

This table provides a generalized comparison based on existing literature on common fluorinated additives.

The benefits of fluorinated electrolytes extend to next-generation battery technologies like sodium-ion batteries (SIBs). SIBs are a promising alternative to LIBs due to the abundance and low cost of sodium. nih.gov Similar to LIBs, the formation of a stable SEI is critical for the performance of SIBs. Fluorinated additives have been shown to promote the formation of a robust, NaF-rich SEI on the anode in SIBs, leading to improved cycling stability and Coulombic efficiency. oaepublish.comnih.gov The use of fluorinated electrolytes can also widen the electrochemical stability window, which is essential for developing high-voltage SIBs. oaepublish.com While specific research on this compound in SIBs is limited, the principles of its function, derived from its fluorinated nature, suggest potential benefits for enhancing the performance of these emerging energy storage systems.

Performance Enhancement in Lithium-Ion Batteries

Development of Functional Polymers and Coatings with Perfluoroalkyl Carbonate Moieties

The incorporation of perfluoroalkyl chains into polymers can impart a range of desirable properties, including low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability. nih.gov Perfluoroalkyl carbonates serve as valuable building blocks for creating such functional polymers and coatings.

Traditional polyurethane (PU) synthesis involves the use of highly toxic isocyanates. kobe-u.ac.jp A safer and more environmentally friendly alternative is the synthesis of non-isocyanate polyurethanes (NIPUs) through the reaction of cyclic carbonates with diamines. nih.govresearchgate.net This route produces polyhydroxyurethanes, where the hydroxyl groups can enhance adhesion and other properties. mdpi.com

Fluorinated NIPUs can be synthesized by incorporating fluorinated cyclic carbonates. For instance, a fluorinated bis(cyclic carbonate) can be reacted with a diamine to yield a fluorinated polyhydroxyurethane. mdpi.com While this compound is a linear carbonate, related fluorinated cyclic carbonates are key to this process. The presence of the perfluoroalkyl groups in the resulting polymer would be expected to significantly lower the surface energy and enhance the chemical resistance of the material, making it suitable for applications such as protective coatings and specialty polymers. kobe-u.ac.jp A novel method developed by Kobe University and AGC Inc. utilizes a fluorinated carbonate to synthesize a polyurethane precursor (biscarbonate) which then reacts with a diamine to produce a high-quality NIPU with minimal discoloration. kobe-u.ac.jp

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Fluoroethylene carbonate (FEC) |

| Lithium fluoride (LiF) |

| Sodium fluoride (NaF) |

| Poly(FEC) |

| Lithium alkyl carbonates |

| Lithium carbonate (Li2CO3) |

| Bis(cyclic carbonate) |

| Diamine |

| Polyhydroxyurethane |

Fabrication of Fluorinated Copolymers for Surface Modification

The incorporation of fluorinated monomers into polymer backbones is a well-established strategy for tailoring the surface properties of materials. While direct polymerization of fluorinated carbonates is not as common as that of fluorinated acrylates or olefins, the principles of copolymerization remain applicable. Fluorinated monomers can be copolymerized with a variety of non-fluorinated monomers to create copolymers with tailored properties.

The fabrication of fluorinated copolymers for surface modification typically involves free-radical polymerization. In the case of a monomer like this compound, it could potentially be copolymerized with common monomers such as methyl methacrylate (MMA), butyl acrylate (BA), or styrene. The reactivity ratios of the comonomers would dictate the distribution of the fluorinated monomer within the polymer chain, which can range from random to blocky copolymers.

For instance, studies on the copolymerization of 2-(perfluorohexyl)ethyl methacrylate with divinylbenzene have demonstrated the successful incorporation of perfluorohexyl side chains into a porous polymer network. researchgate.net This suggests that a carbonate-containing monomer with a similar perfluorohexyl group could also be integrated into various polymer architectures. The choice of polymerization technique, such as solution, emulsion, or suspension polymerization, would depend on the specific comonomer and the desired final polymer form, for example, a latex for coating applications or a solid resin.

The general reaction for the synthesis of a fluorinated carbonate like this compound would involve the reaction of sec-butyl chloroformate with a fluorinated alcohol, in this case, 1H,1H-perfluorohexanol. framochem.com This monomer could then be introduced into a polymerization reaction.

Table 1: Representative Copolymerization Systems for Surface Modification

| Fluorinated Monomer Analog | Comonomer | Polymerization Method | Resulting Property |

| 2-(perfluorohexyl)ethyl methacrylate | Divinylbenzene | Solvothermal Polymerization | Fluorophilic porous material |

| Fluoroalkylacrylate | Stearylacrylate | Emulsion Copolymerization | Water-repellent copolymer |

| 1H,1H,2H,2H-perfluorohexylethylene | Vinyl Acetate (B1210297) | Organometallic-Mediated Radical Polymerization | Well-defined block copolymers |

This table presents analogous systems to infer the potential copolymerization behavior of this compound.

Influence of Perfluoroalkyl Segments on Surface Wettability

The primary driving force for incorporating perfluoroalkyl segments into copolymers for surface modification is their profound effect on surface wettability. The presence of these segments at the polymer-air interface leads to a significant reduction in surface energy, resulting in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). researchgate.netnih.gov

The perfluorohexyl -(CF2)5CF3 side chain in this compound is expected to orient itself at the surface of a copolymer film to minimize interfacial energy. This orientation exposes a layer of closely packed -CF3 and -CF2- groups, which exhibit very weak intermolecular interactions. kobe-u.ac.jp

The effectiveness of the perfluoroalkyl segments in lowering surface energy is often quantified by measuring the contact angles of various liquids on the copolymer surface. msu.ruvot.plnanoscience.commeasurlabs.com Higher contact angles indicate lower wettability and lower surface energy. For polymers containing perfluoroalkyl side chains, water contact angles are frequently observed to be above 100°, and hexadecane contact angles can also be significantly high, indicating oleophobicity. researchgate.net

Research on polymers with perfluoroalkyl side chains has shown that even a small amount of the fluorinated comonomer can lead to a dramatic decrease in surface energy. nih.gov This is because the fluorinated side chains have a strong tendency to migrate to the surface. The length of the perfluoroalkyl chain also plays a role, with longer chains generally providing lower surface energies, although even shorter chains like the perfluorohexyl group can impart significant repellency. researchgate.netresearchgate.net

Table 2: Typical Contact Angle Data for Polymers with Perfluoroalkyl Side Chains

| Polymer System | Water Contact Angle (°) | Hexadecane Contact Angle (°) | Surface Free Energy (mJ/m²) |

| Poly(substituted methylene) with -(CF2)5CF3 side chains | > 120 | ~70 | 9.0 |

| Polyethylene terephthalate with short-chain perfluoroalkyl additives | > 110 | > 60 | Not Reported |

| Copolymers with short perfluorobutyl side chains | > 115 | > 65 | Low |

This table provides representative data from analogous fluorinated polymer systems to illustrate the expected influence of the perfluorohexyl segment from this compound on surface wettability.

Other Emerging Applications in High-Performance Materials

Beyond surface modification for wettability control, the incorporation of fluorinated segments, such as those from this compound, can enhance other properties of polymers, leading to their use in a variety of high-performance applications.

The inherent chemical resistance and thermal stability of the carbon-fluorine bond can improve the durability of materials in harsh environments. acs.org This makes fluorinated polymers suitable for applications in the oil and gas industry, where materials are exposed to corrosive chemicals and high temperatures. polyfluoroltd.com For example, fluoropolymers are used for seals, gaskets, and liners in demanding environments.

In the field of porous materials, the introduction of fluorinated groups can create materials with a high affinity for fluorinated compounds. researchgate.net This "fluorophilicity" can be exploited for selective absorption and separation applications, such as capturing fluorinated gases or separating fluorinated compounds from other substances.

Furthermore, fluorinated polymers often exhibit low refractive indices, a property that is valuable in optical applications. They can be used as anti-reflective coatings or as cladding materials in optical fibers. The low dielectric constant of many fluoropolymers also makes them useful as insulating materials in electronics.

The unique combination of properties imparted by perfluoroalkyl segments makes them valuable components in the design of advanced materials for a wide range of technologies, from protective coatings to specialized separation media and advanced electronics.

Environmental Chemistry and Fate of Sec Butyl 1h,1h Perfluorohexyl Carbonate Analogs

Occurrence and Distribution of Fluorinated Organic Compounds in Environmental Compartments

Fluorinated organic compounds, including per- and polyfluoroalkyl substances (PFAS), are ubiquitous environmental contaminants due to their widespread use in industrial and consumer products and their resistance to degradation. nih.govnih.gov Their distribution is global, with detection in various environmental matrices including air, water, soil, and living organisms, even in remote regions far from direct sources. dioxin20xx.orgmdpi.com

The atmospheric transport of fluorinated compounds is a critical pathway for their global distribution. While many fluorinated compounds like perfluoroalkyl acids (PFAAs) have low volatility, their precursors, such as fluorotelomer alcohols (FTOHs) and polyfluorinated sulfamidoethanels, can be sufficiently volatile to be released into the atmosphere from consumer and industrial products. dioxin20xx.org These volatile precursors can persist in the atmosphere long enough for long-range transport. dioxin20xx.org

During their time in the atmosphere, these compounds can undergo oxidative degradation, leading to the formation of more stable and persistent PFAAs. dioxin20xx.org These resulting acids can then be removed from the atmosphere through wet deposition (rain and snow) and dry deposition, contaminating terrestrial and aquatic ecosystems far from their original emission sources. dioxin20xx.org For instance, the atmospheric oxidation of an 8:2 FTOH can yield perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA), among other shorter-chain PFCAs. dioxin20xx.org Gaseous fluorinated compounds can also be released during thermal treatment processes, with hydrogen fluoride (B91410) (HF) being a common product. mdpi.comresearchgate.net Some fluorinated gases, used as refrigerants and blowing agents, degrade in the atmosphere to form trifluoroacetic acid (TFA), a highly persistent and mobile PFAS that is increasingly found in rainwater and groundwater. eeb.org

Fluorinated organic compounds are frequently detected in aquatic and terrestrial environments. Industrial wastewater effluents are a significant point source of these compounds into rivers and subsequently, the broader aquatic system. nih.gov For example, studies have found high concentrations of perfluorooctane (B1214571) sulfonate (PFOS), perfluorohexyl sulfonate (PFHxS), and PFOA in the effluent of industrial wastewater treatment plants. nih.gov These compounds contaminate the receiving river water and can accumulate in sediments. nih.gov

Once in the aquatic environment, these persistent chemicals can bioaccumulate in organisms. High concentrations of PFOS have been found in the tissues of fish, such as tilapia and catfish, particularly in their livers. nih.gov The concentration of these compounds in aquatic life can be significantly higher in areas receiving industrial wastewater compared to those receiving mainly domestic wastewater. nih.gov The general occurrence of esters in aquatic systems, such as phthalate (B1215562) esters, demonstrates that these types of compounds are prevalent pollutants in various water bodies, entering through effluent discharges, runoff, and leaching. frontiersin.orgnih.govresearchgate.net While not fluorinated, the behavior of these esters highlights the potential for widespread contamination of aquatic ecosystems by ester-based chemicals.

Table 1: Examples of Fluorinated Compounds Detected in Various Environmental Compartments

| Compound | Environmental Compartment | Finding | Reference(s) |

| Perfluorooctane sulfonate (PFOS) | Industrial Wastewater Effluent, River Water, Sediment, Fish Tissue | Detected at high concentrations, indicating industrial discharge as a major source. Bioaccumulates in fish livers. | nih.gov |

| Perfluorooctanoic acid (PFOA) | Industrial Wastewater Effluent, River Water, Sediment | A major constituent in industrial effluent, leading to contamination of aquatic systems. | nih.gov |

| Perfluorohexyl sulfonate (PFHxS) | Industrial Wastewater Effluent | Found as a major constituent in industrial wastewater. | nih.gov |

| Perfluorododecanoic acid (PFDoA) | Sediment | Detected as a predominant contaminant in sediment samples. | nih.gov |

| Trifluoroacetic acid (TFA) | Rainwater, Groundwater, Drinking Water | Increasingly detected due to the atmospheric degradation of some fluorinated gases. | eeb.org |

| Fluorotelomer alcohols (FTOHs) | Atmosphere | Act as volatile precursors that undergo long-range transport and degrade to form PFCAs. | dioxin20xx.org |

Biotransformation and Biodegradation of Fluorinated Esters and Carbonates

The biodegradation of polyfluorinated compounds is generally a slow and rare process due to the high strength of the C-F bond. nih.govmdpi.com However, the presence of other functional groups, such as an ester or carbonate linkage in the case of sec-Butyl 1H,1H-perfluorohexyl carbonate analogs, can provide a point of initial attack for microbial enzymes. For many organic compounds, biodegradation is initiated by simple hydrolysis of ester and amide bonds, which does not require a complex activation reaction. mdpi.com Therefore, it is plausible that the biodegradation of fluorinated esters and carbonates would begin with the hydrolytic cleavage of the ester or carbonate group. This would release the perfluorinated alcohol and the non-fluorinated sec-butanol.

Microbial degradation of organofluorine compounds is challenging for microorganisms and typically occurs over long periods, from weeks to months. nih.gov The range of fluorinated compounds that microbes can degrade is limited. nih.gov While many fluorinated compounds are recalcitrant, some microorganisms have evolved pathways to metabolize certain organofluorines. nih.govnih.gov For instance, some bacteria can degrade fluorinated aromatic compounds like 4-fluorobenzoate (B1226621) under anaerobic conditions. researchwithrutgers.com The biodegradation of fluorotelomer alcohols has been shown to proceed through various simultaneous pathways, ultimately producing persistent perfluoroalkanoates like PFOA. nih.gov

The key step in the complete degradation of organofluorine compounds is the cleavage of the C-F bond, a process known as defluorination. This is an enzymatically challenging reaction. Several types of enzymes have been identified that can catalyze this process.

Dehalogenases: Fluoroacetate dehalogenase is a well-studied enzyme that catalyzes the hydrolytic cleavage of the C-F bond in fluoroacetate, a toxic natural product. nih.govresearchgate.net The mechanism involves a nucleophilic attack on the carbon atom bearing the fluorine, leading to the release of a fluoride ion. researchgate.netacs.org Recently, dehalogenases from a Delftia acidovorans strain (DeHa2 and DeHa4) have shown activity towards both monofluorinated and difluorinated acetates, though not trifluoroacetate. nih.govacs.orgbohrium.com

Metalloenzymes: A variety of metalloenzymes, particularly those containing iron, have been shown to cleave C-F bonds. nih.govrsc.org This includes cytochrome P450 enzymes, which are monooxygenases that can hydroxylate fluorinated aromatic rings, sometimes leading to defluorination. nih.govrsc.org Other examples include Rieske dioxygenases and other non-heme iron oxygenases. nih.govrsc.org These enzymes often work by activating oxygen to attack the fluorinated substrate. nih.gov

Laccases: In some systems, laccase enzymes, in the presence of a mediator, can catalyze the oxidative defluorination of certain fluorinated compounds. nih.gov

Table 2: Enzyme Types Involved in Defluorination

| Enzyme Type | Example(s) | Mechanism of Defluorination | Substrate Examples | Reference(s) |

| Dehalogenase | Fluoroacetate dehalogenase, DeHa2, DeHa4 | Hydrolytic cleavage (nucleophilic attack) | Fluoroacetate, Difluoroacetate | nih.govresearchgate.netacs.org |

| Metalloenzyme (Heme-dependent) | Cytochrome P450, Dehaloperoxidase | Oxidative (hydroxylation, electrophilic substitution) | Fluorinated aromatics | nih.govrsc.org |

| Metalloenzyme (Non-heme iron) | Rieske dioxygenases, Tyrosine hydroxylase | Oxidative | Fluorinated aromatics | nih.govrsc.org |

| Laccase | Laccase-mediator systems | Oxidative (radical-mediated) | Fluorinated phenols | nih.gov |

Microbial Degradation Pathways for Fluorinated Compounds

Role of Metabolic Activation in C-F Bond Cleavage

Direct enzymatic attack on a C-F bond, especially in highly fluorinated (perfluorinated) chains, is energetically difficult. mdpi.com A common strategy employed by microorganisms to degrade recalcitrant compounds is "metabolic activation." mdpi.com This involves initial enzymatic reactions at a more vulnerable, non-fluorinated part of the molecule. mdpi.com These initial transformations can alter the electronic properties of the molecule, thereby weakening an adjacent C-F bond and making it more susceptible to cleavage. mdpi.com

Comparison with Chlorinated Analogues in Biotransformation Studies

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering perfluorinated compounds highly resistant to both biological and chemical degradation. In contrast, the carbon-chlorine (C-Cl) bond is weaker and more susceptible to microbial attack through various mechanisms, including reductive dechlorination.

Studies on the biodegradation of chlorinated compounds are extensive, demonstrating that various microorganisms can utilize them as electron acceptors in anaerobic respiration, leading to their breakdown. For instance, some bacteria can reductively dehalogenate chlorinated solvents. Conversely, the biodegradation of heavily fluorinated compounds is significantly rarer and proceeds at much lower rates. nih.gov The high stability of the C-F bond makes it a significant barrier to enzymatic cleavage. mdpi.com

Abiotic Degradation Processes in the Environment

Abiotic degradation processes, such as photolysis and hydrolysis, are crucial pathways for the transformation of organic contaminants in the environment.

The photolytic degradation of per- and polyfluoroalkyl substances (PFAS) can occur through direct or indirect photolysis. nih.gov Direct photolysis involves the absorption of photons by the PFAS molecule itself, leading to its degradation. This process typically requires radiation with wavelengths in the UV-C range (<280 nm), which are not prevalent in the lower atmosphere.

Indirect photolysis involves other substances that absorb light and then initiate the degradation of the contaminant. nih.gov For instance, in the presence of photosensitizers like dissolved organic matter or certain minerals, the range of light that can induce degradation can extend to environmentally relevant wavelengths. For fluorinated compounds, studies have shown that their atmospheric degradation, primarily initiated by hydroxyl (OH) radicals, can be a significant transformation pathway, although this leads to the formation of other persistent perfluorinated compounds. dioxin20xx.org The carbonate structure in this compound might be susceptible to photolytic cleavage, potentially leading to the formation of perfluorohexanol and other byproducts. However, without specific experimental data, the exact rates and products remain speculative.

Hydrolysis is a key degradation pathway for esters and carbonates in aqueous environments. The rate of hydrolysis is influenced by pH, temperature, and the chemical structure of the compound. For fluorinated esters, the presence of fluorine atoms can significantly impact hydrolytic stability. Studies on partially fluorinated ethyl esters have shown that the rate of hydrolysis increases with the number of fluorine atoms on the ester group. nih.gov This is attributed to the strong electron-withdrawing effect of fluorine, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.

A study on a mild and versatile protocol for ester hydrolysis using potassium fluoride/tetrabutylammonium (B224687) fluoride highlights that the cleavage of ester bonds can be achieved under specific chemical conditions. asianpubs.org While not directly an environmental condition, it demonstrates the chemical lability of the ester functional group.

Formation of Environmental Transformation Products and Metabolites

The degradation of this compound, whether through biotic or abiotic pathways, is expected to lead to the formation of various transformation products and metabolites.

Based on its structure, the initial hydrolysis would likely yield sec-butanol, carbon dioxide, and 1H,1H-perfluorohexanol. The sec-butanol is readily biodegradable. The 1H,1H-perfluorohexanol, a fluorotelomer alcohol (FTOH), is a known precursor to the formation of persistent perfluorinated carboxylic acids (PFCAs). dioxin20xx.org

Atmospheric oxidation of FTOHs is a well-documented pathway leading to the formation of a series of PFCAs with varying chain lengths. dioxin20xx.org For example, the 8:2 FTOH has been shown to degrade in the atmosphere to form perfluorooctanoic acid (PFOA) and other shorter-chain PFCAs. dioxin20xx.org By analogy, the 1H,1H-perfluorohexanol (a 6:2 FTOH analog) resulting from the degradation of this compound would be expected to transform into perfluorohexanoic acid (PFHxA) and other shorter-chain PFCAs.

Biotransformation of FTOHs also leads to the formation of PFCAs. nih.gov Therefore, both abiotic and biotic degradation of the initial transformation product of this compound could contribute to the environmental burden of persistent and mobile PFCAs.

Table 1: Postulated Environmental Transformation Products of this compound

| Initial Compound | Degradation Pathway | Potential Transformation Products |

| This compound | Hydrolysis | sec-Butanol, Carbon Dioxide, 1H,1H-Perfluorohexanol |

| 1H,1H-Perfluorohexanol | Atmospheric Oxidation | Perfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA), etc. |

| 1H,1H-Perfluorohexanol | Biotransformation | Perfluorohexanoic acid (PFHxA) and other metabolites |

This table is based on inferred degradation pathways from structurally similar compounds.

Environmental Remediation Technologies for Fluorinated Organic Contaminants

The remediation of sites contaminated with fluorinated organic compounds presents significant challenges due to the persistence and mobility of these substances. nih.gov A variety of technologies are being investigated and applied, which can be broadly categorized into immobilization, extraction, and destruction techniques. nih.gov

Immobilization Technologies: These methods aim to reduce the mobility and bioavailability of contaminants in soil and groundwater. nih.gov

Sorption: Materials like granular activated carbon (GAC), biochar, and proprietary sorbents can effectively bind PFAS, preventing their migration. nih.govnih.gov

Stabilization/Solidification: This involves mixing contaminated soil with binding agents like cement to physically encapsulate the contaminants. youtube.com

Extraction Technologies: These techniques focus on removing the contaminants from the environmental matrix. nih.gov

Soil Washing: This ex-situ method uses water and sometimes chemical additives to wash contaminants from the soil. The resulting contaminated water then requires further treatment. youtube.comjandenul.com

Groundwater Pump-and-Treat: Contaminated groundwater is pumped to the surface and treated using methods like GAC adsorption, ion exchange, or reverse osmosis before being discharged or reinjected. nih.gov

Destruction Technologies: These are aimed at breaking down the C-F bond and mineralizing the contaminants.

Incineration: High-temperature incineration can destroy PFAS, but there are concerns about the formation of harmful byproducts if not conducted at sufficiently high temperatures and with appropriate emission controls. nih.gov

Supercritical Water Oxidation (SCWO): This process uses water above its critical point (374 °C, 221 bar) as a solvent to oxidize and destroy organic compounds, showing promise for PFAS destruction. youtube.com

Electrochemical Oxidation: This method uses electrodes to generate highly reactive species that can degrade PFAS.

Sonolysis: High-frequency ultrasound can create cavitation bubbles that, upon collapse, generate localized high temperatures and pressures capable of degrading PFAS. njit.edu

Photocatalysis: Using semiconductors like titanium dioxide (TiO2) and UV light, this process can generate reactive radicals to break down PFAS. nih.govresearchgate.net

The selection of a suitable remediation technology depends on various site-specific factors, including the type and concentration of contaminants, soil and groundwater characteristics, and regulatory requirements. nih.gov For a compound like this compound, a treatment train approach combining extraction and destruction technologies would likely be necessary for effective remediation.

Table 2: Overview of Remediation Technologies for Fluorinated Organic Contaminants

| Technology Category | Specific Technology | Principle | Applicability |

| Immobilization | Granular Activated Carbon (GAC) | Adsorption of contaminants onto porous carbon material. | Soil and Water |

| Stabilization/Solidification | Encapsulation of contaminants in a solid matrix. | Soil and Sediments | |

| Extraction | Soil Washing | Ex-situ separation of contaminants from soil particles. | Soil |

| Pump-and-Treat | Extraction of contaminated groundwater for ex-situ treatment. | Groundwater | |

| Destruction | Incineration | High-temperature thermal destruction. | Soil, Sediments, Concentrated Liquids |

| Supercritical Water Oxidation (SCWO) | Oxidation in water above its critical point. | Liquid Wastes | |

| Photocatalysis | UV light and a catalyst generate reactive radicals. | Water |

Analytical Chemistry Approaches for Sec Butyl 1h,1h Perfluorohexyl Carbonate

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of sec-Butyl 1H,1H-perfluorohexyl carbonate, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to clearly show signals corresponding to the sec-butyl group. The methine proton (CH) adjacent to the oxygen of the carbonate will appear as a multiplet, likely a sextet, due to coupling with the neighboring methyl and methylene (B1212753) protons. yale.edu Its chemical shift would be in the downfield region, typically around 4.8-5.0 ppm, due to the deshielding effect of the electronegative oxygen atom. The methylene protons (CH₂) of the ethyl moiety within the sec-butyl group are diastereotopic and will likely appear as a complex multiplet. The two methyl groups (CH₃) of the sec-butyl group will present as a doublet and a triplet at the most upfield region of the spectrum. yale.edu The methylene protons (CH₂) of the perfluorohexyl chain adjacent to the carbonate oxygen will exhibit a triplet, significantly shifted downfield due to the influence of the highly electronegative fluorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide detailed information about the carbon skeleton. The carbonyl carbon (C=O) of the carbonate group is expected to have a chemical shift in the range of 150-160 ppm. The carbons of the sec-butyl group will appear at distinct chemical shifts, with the methine carbon bonded to the oxygen appearing furthest downfield among them. chemicalbook.comlibretexts.org The carbons of the perfluorohexyl chain will show characteristic shifts, with the carbon adjacent to the oxygen being the most deshielded within that chain. The other carbons in the perfluoroalkyl chain will exhibit signals in the highly deshielded region due to the strong electron-withdrawing effect of the fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is crucial for characterizing the perfluorohexyl moiety. The spectrum will display multiple signals corresponding to the different fluorine environments along the chain (CF₃, and multiple CF₂ groups). nih.govnih.gov The terminal trifluoromethyl (CF₃) group will appear as a triplet, while the various difluoromethylene (CF₂) groups will show complex multiplets due to coupling with adjacent fluorine atoms. The chemical shifts of these fluorine nuclei are highly sensitive to their position relative to the carbonate group and the end of the chain. dovepress.comazom.com

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~154 |

| Perfluorohexyl-CH₂-O | ~4.5 (t) | ~65 |

| sec-Butyl-CH-O | ~4.9 (sextet) | ~75 |

| sec-Butyl-CH₂ | ~1.7 (m) | ~30 |

| sec-Butyl-CH₃ (doublet) | ~1.3 (d) | ~20 |

| sec-Butyl-CH₃ (triplet) | ~0.9 (t) | ~10 |

| Perfluorohexyl-CF₂-CH₂ | - | ~118 (t) |

| Perfluorohexyl-CF₂ | - | ~110-120 |

| Perfluorohexyl-CF₃ | - | ~117 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbonate group, typically appearing in the region of 1750-1780 cm⁻¹. researchgate.netspectroscopyonline.com The presence of the perfluoroalkyl chain will be confirmed by strong C-F stretching bands in the 1100-1300 cm⁻¹ region. yale.edu The C-O stretching vibrations of the carbonate ester will also be prominent, usually observed as multiple bands in the 1000-1300 cm⁻¹ range. spectroscopyonline.com The C-H stretching and bending vibrations of the sec-butyl group will be visible in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-F stretching vibrations of the perfluoroalkyl chain are also expected to be strong in the Raman spectrum. spectroscopyonline.comacs.org The symmetric stretching of the carbonate group may also be observed. Raman spectroscopy is particularly useful for analyzing the carbon-carbon backbone and the perfluoroalkyl chain, with characteristic shifts for CF₂ and CF₃ groups. researchgate.netresearchgate.net Studies on other per- and polyfluoroalkyl substances (PFAS) have shown that Raman spectroscopy can differentiate between isomers and compounds with different chain lengths and functional groups. spectroscopyonline.com

Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O (Carbonate) | Stretching | 1750 - 1780 (Strong) | Weak |

| C-F (Perfluoroalkyl) | Stretching | 1100 - 1300 (Very Strong) | Strong |

| C-O (Carbonate) | Asymmetric Stretching | 1200 - 1300 (Strong) | Moderate |

| C-H (Alkyl) | Stretching | 2850 - 3000 (Medium) | Medium |

| C-H (Alkyl) | Bending | 1350 - 1470 (Medium) | Medium |

Mass Spectrometry (MS) for Molecular Fingerprinting and Identification

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Upon ionization, the molecule is expected to readily lose the sec-butyl group or undergo fragmentation of the carbonate moiety. A common fragmentation pathway for carbonates is the loss of carbon dioxide (CO₂). acs.org Fragmentation of the perfluorohexyl chain is also anticipated, leading to a series of characteristic ions separated by CF₂ units (50 Da). The fragmentation of dialkyl carbonates often involves the elimination of CO₂ with a concurrent alkyl group migration. acs.org

High-resolution mass spectrometry (HRMS) is particularly valuable for the analysis of emerging contaminants like fluorinated compounds. chromatographyonline.com It provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. This level of accuracy is crucial for distinguishing between compounds with similar nominal masses and for the confident identification of unknown fluorinated species in complex matrices. Techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are standard for detecting fluorinated residuals. chromatographyonline.com

The fragmentation of fluorinated compounds in mass spectrometry often follows predictable pathways. For perfluoroalkyl substances, a common fragmentation involves the loss of the functional head group and subsequent fragmentation of the fluorinated alkyl chain. chemguide.co.uklibretexts.org In the case of this compound, after the initial loss of the sec-butyl group or CO₂, the resulting perfluorohexyl-containing fragment would likely undergo sequential losses of CF₂ units. The stability of the resulting carbocations plays a significant role in the observed fragmentation pattern. libretexts.org

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is a suitable technique for the analysis of this compound. nih.govnih.gov Derivatization is often not necessary for volatile PFAS. The use of a mass spectrometric detector allows for sensitive and selective detection. Different ionization techniques, such as electron impact (EI) or chemical ionization (CI), can provide complementary fragmentation information. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (MS/MS), is a widely used and powerful technique for the analysis of a broad range of PFAS, including those that are less volatile or thermally labile. chromatographyonline.com Reversed-phase chromatography is commonly employed for the separation of fluorinated compounds. The use of tandem mass spectrometry allows for highly selective and sensitive quantification through selected reaction monitoring (SRM).

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. For a compound like this compound, GC-MS would be a primary method for identification and quantification. The compound would first be vaporized and separated from other components in a mixture based on its boiling point and interactions with the GC column's stationary phase. Following separation, the mass spectrometer would ionize the molecules and fragment them, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

Research Findings: While no specific GC-MS methods for this compound are documented in the reviewed literature, methods for other fluorinated compounds and related structures like sec-butylamine (B1681703) have been developed. For instance, studies on sec-butylamine have demonstrated good separation and linearity using quartz capillary columns researchgate.net. The analysis of fluorinated compounds often requires careful selection of the column and temperature programming to achieve adequate separation without thermal degradation. The mass spectrometer detector provides high selectivity and sensitivity, allowing for detection at trace levels.

Illustrative GC-MS Parameters for Fluorinated Compound Analysis This table presents typical starting parameters for method development for a novel fluorinated compound and is not based on published data for this compound.

| Parameter | Typical Setting | Purpose |

| Injector Type | Split/Splitless | Allows for analysis of both high and low concentration samples. |

| Injector Temp. | 250 °C | Ensures complete vaporization of the analyte without degradation. |

| Column | Phenyl-methyl polysiloxane (e.g., DB-5ms) | A common, non-polar to mid-polar stationary phase suitable for a wide range of compounds. |

| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min | Gradient temperature program to separate compounds with different boiling points. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| MS Ion Source | Electron Ionization (EI) | Standard, robust ionization technique creating reproducible fragmentation patterns. |

| MS Analyzer | Quadrupole | Commonly used for its reliability and cost-effectiveness in providing mass-to-charge ratio data. |

Liquid Chromatography (LC) Coupled with Mass Spectrometry

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the premier technique for analyzing non-volatile, polar, and thermally sensitive compounds. It is the most frequently used method for the quantification of per- and polyfluoroalkyl substances (PFAS) nih.gov. Should this compound be present in a complex matrix or exhibit limited volatility, LC-MS would be the method of choice. Separation is achieved based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The subsequent MS detection allows for highly sensitive and selective quantification.

Research Findings: Specific LC-MS methods for this compound are not available in the public domain. However, the vast body of research on PFAS analysis by LC-MS provides a strong foundation. These methods typically use reverse-phase chromatography (e.g., C18 columns) with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization. Tandem mass spectrometry (MS/MS) is frequently employed to enhance selectivity and minimize matrix interference, which is crucial for complex environmental or biological samples nih.gov.

Size Exclusion Chromatography (SEC) for Polymer Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a specialized form of liquid chromatography that separates molecules based on their size, or more precisely, their hydrodynamic volume in solution paint.org. This technique is indispensable for characterizing polymers, providing information on molecular weight distribution (MWD), weight-average molecular weight (Mw), and number-average molecular weight (Mn) rsc.org. If this compound were used as a monomer or part of a larger polymeric structure, SEC would be essential for analyzing the resulting polymer.

Research Findings: There is no literature detailing the SEC analysis of polymers specifically derived from this compound. However, SEC methods are well-established for a wide range of polymers, including fluorinated ones paint.orgrsc.orgnih.gov. The process involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel. Larger molecules, unable to enter the pores, elute first, while smaller molecules have a longer path and elute later paint.org. The choice of solvent and column is critical and depends on the polymer's solubility and size range. Detection is commonly performed using a differential refractometer (DRI), with more advanced setups including light scattering and viscometer detectors for absolute molecular weight determination mdpi.com.

Advanced Total Fluorine Determination Methods

To assess the total concentration of all fluorine-containing organic compounds in a sample, including unknown substances, methods that measure total organic fluorine (TOF) are employed. These techniques are valuable for understanding the full extent of contamination by fluorinated chemicals, as compound-specific methods like LC-MS only account for a fraction of the total nih.gov.

Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) is a robust and increasingly preferred method for measuring the total organic fluorine (TOF) content in various matrices, including solids, liquids, and extracts nih.govnih.gov. The technique involves the high-temperature combustion of a sample, which breaks the strong carbon-fluorine bonds to produce hydrogen fluoride (B91410) (HF) gas. This gas is then trapped in an aqueous absorption solution, and the resulting fluoride ion concentration is measured using ion chromatography innovatechlabs.com.

Research Findings: While no studies have used CIC to specifically measure this compound, the method is validated for a vast array of per- and polyfluoroalkyl substances (PFAS) nih.govinnovatechlabs.com. It is a powerful screening tool for materials like food contact papers and environmental samples where a comprehensive measure of all PFAS is needed nih.gov. The process can differentiate between total fluorine (TF) and total organic fluorine (TOF) by analyzing a sample directly (for TF) and after an extraction step to remove inorganic fluoride (for TOF) nih.govtudelft.nl.

Comparison of Total Fluorine Measurement Techniques This table provides a general comparison and is not based on direct experimental data for this compound.

| Feature | Combustion Ion Chromatography (CIC) | Particle-Induced Gamma-Ray Emission (PIGE) |

| Principle | Sample combustion followed by ion chromatography. | Nuclear reaction induced by a particle beam. |

| Measurement | Bulk analysis (total sample). | Primarily surface analysis. |

| Sample State | Solids, liquids, extracts. | Primarily solids. |

| Destructive? | Yes. | No. |

| Key Advantage | Measures total fluorine in the entire sample volume. nih.gov | Rapid and non-destructive. |

| Key Limitation | Destructive; can be complex. | Limited penetration depth may not represent bulk material. thermofisher.com |

Particle-Induced Gamma-Ray Emission (PIGE) Spectroscopy

Particle-Induced Gamma-Ray Emission (PIGE) spectroscopy is a non-destructive nuclear analytical technique used for quantifying the elemental composition of materials, particularly light elements like fluorine rsc.org. In PIGE, a sample is irradiated with a high-energy proton beam. This causes target nuclei, such as fluorine-19, to enter an excited state and subsequently emit characteristic gamma rays as they return to a stable state. The energy of these gamma rays is unique to the element, allowing for its identification and quantification.

Research Findings: PIGE has been successfully applied as a rapid screening tool for total fluorine on the surface of various consumer products. However, there are no specific studies reporting the use of PIGE for the analysis of this compound. A key consideration for PIGE is that it is primarily a surface measurement technique. Its limited penetration depth means the results may not be representative of the bulk material, especially for non-homogenous samples thermofisher.com.

Sample Preparation and Extraction Protocols for Complex Matrices

The successful analysis of a target compound in a complex matrix (e.g., blood, soil, food) is critically dependent on the sample preparation and extraction protocol. The primary goals are to isolate the analyte of interest from interfering matrix components, concentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument nih.gov.

For a compound like this compound, the choice of extraction method would depend on its physicochemical properties (polarity, volatility) and the nature of the sample matrix.

Common Extraction Protocols for Fluorinated Compounds:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For extracting organofluorine compounds from aqueous samples, organic solvents like methyl-tert-butyl ether (MTBE) and hexane (B92381) are often used nih.gov.

Solid-Phase Extraction (SPE): SPE is a widely used and versatile technique for sample cleanup and concentration. The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a strong solvent. Mixed-mode sorbents that combine different retention mechanisms are often used for complex analyses nih.gov.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction step with a solvent (typically acetonitrile) followed by a cleanup step using a salt mixture and dispersive SPE. It is widely used in pesticide residue analysis and could be adapted for fluorinated compounds.

No specific extraction protocols for this compound have been published. Method development would require evaluating different solvents and sorbents to optimize recovery and minimize matrix effects.

Theoretical and Computational Investigations of Sec Butyl 1h,1h Perfluorohexyl Carbonate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For sec-Butyl 1H,1H-perfluorohexyl carbonate, these methods can provide insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.netrsc.orgresearchgate.net While no specific DFT studies on this compound are publicly available, we can infer its properties from studies on analogous compounds like fluorinated ethers, esters, and other perfluorinated substances.

DFT calculations could elucidate key energetic properties of this compound, such as its heat of formation and bond dissociation energies. For instance, studies on other fluorinated compounds have successfully used DFT to determine these parameters, which are crucial for assessing thermal stability and potential decomposition pathways. nih.govresearchgate.netdtic.mil The introduction of fluorine atoms is known to significantly alter the electronic properties and stability of organic molecules. nih.gov In the case of our target molecule, the highly electronegative fluorine atoms on the perfluorohexyl chain would induce a strong electron-withdrawing effect, influencing the charge distribution across the entire molecule, including the carbonate and sec-butyl groups.

DFT can also be used to predict the reactivity of the molecule. The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity; a large gap suggests high stability and low reactivity. mdpi.com For this compound, the perfluorohexyl group is expected to create a significant dipole moment, and DFT calculations could precisely quantify this and other electronic properties.

Table 1: Predicted Key Molecular Properties from DFT (Hypothetical)

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Heat of Formation | Moderately high | Presence of multiple C-F bonds |

| HOMO-LUMO Gap | Relatively large | High stability due to fluorination |

| Dipole Moment | Significant | Strong electron-withdrawing nature of the perfluorohexyl group |

| Bond Dissociation Energy (C-O) | High | Stabilizing effect of the perfluoroalkyl chain |

This table is hypothetical and for illustrative purposes, based on trends observed in related compounds.

The presence of the flexible sec-butyl group and the carbonate linkage suggests that this compound can exist in multiple conformations. Conformational analysis of similar esters and carbonates has shown that the rotational barriers around the C-O bonds determine the most stable conformers. rsc.orgresearchgate.net The Z-conformation is typically favored in esters due to a balance of steric and electronic effects. researchgate.net

For this compound, the bulky perfluorohexyl group would likely impose significant steric hindrance, influencing the preferred orientation of the sec-butyl group. Computational studies on similar molecules could map the potential energy surface to identify low-energy conformers and the transition states connecting them.

Isomerism is also a key consideration. The sec-butyl group is chiral, meaning that this compound can exist as a pair of enantiomers. Furthermore, rotational isomerism (rotamers) around the various single bonds would be prevalent. The relative energies of these different isomers and conformers would impact the macroscopic properties of the substance.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into their interactions in various environments.

Fluorinated carbonates are of interest for applications in lithium-ion battery electrolytes due to their potential to improve stability and performance. rashatwi.comnih.gov MD simulations of similar fluorinated ethers and perfluoroalkyl substances (PFAS) in electrolyte systems have revealed important details about their interfacial behavior. seattleu.eduarxiv.org

Table 2: Predicted Interfacial Properties from MD Simulations (Hypothetical)

| Property | Predicted Behavior | Basis of Prediction |

| Orientation at Electrode Surface | Perfluorohexyl tail oriented away from the electrode | Amphiphilic nature of the molecule |

| Interaction with Li+ ions | Coordination via carbonate oxygen atoms | Polar nature of the carbonate group |

| Contribution to SEI Layer | Potential to form a stable, fluorine-containing SEI | Decomposition products of the fluorinated chain |

This table is hypothetical and for illustrative purposes, based on trends observed in related compounds.

The interaction of small molecules like this compound with polymers is relevant in the context of polymer electrolytes or as additives in fluoropolymers. MD simulations can model the dynamics of polymer chains in the presence of this molecule, predicting changes in properties like the glass transition temperature and mechanical strength. The fluorinated nature of the molecule would likely lead to favorable interactions with fluorinated polymers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate

QSAR models are statistical tools used to predict the properties and activities of chemicals based on their molecular structure. rsc.orgecetoc.orgnih.gov For many per- and polyfluoroalkyl substances (PFAS), QSAR models have been developed to predict their environmental fate and toxicity, as experimental data can be scarce. nih.govresearchgate.netnih.govnih.gov

Given its structure as a perfluorinated compound, it is highly probable that this compound would be persistent in the environment. QSAR models for PFAS often use descriptors such as the carbon chain length, the type of functional group, and the degree of fluorination to predict properties like bioaccumulation potential and toxicity. researchgate.netnih.govacs.orgitrcweb.org

Based on existing QSAR models for PFAS, this compound, with its six-carbon fluorinated chain, would be predicted to have a moderate to high potential for bioaccumulation. The ester linkage might be a point of biotic or abiotic degradation, potentially breaking the molecule into a perfluorinated alcohol and sec-butanol, but the perfluorohexyl moiety itself would remain highly persistent. qsardb.org

Mechanistic Modeling of Degradation and Transformation Processes

Due to the absence of direct experimental data on the degradation of this compound, theoretical and computational modeling serves as a primary tool to predict its potential transformation pathways and products. These in silico studies draw parallels from structurally analogous compounds, including other fluorinated and non-fluorinated carbonates and esters, to elucidate the likely mechanisms of degradation under various environmental and operational conditions. The primary degradation pathways investigated through mechanistic modeling include hydrolysis, electrochemical degradation, and photolysis.

Hydrolytic Degradation:

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a fundamental degradation pathway for ester and carbonate compounds. For this compound, hydrolysis would involve the cleavage of the carbonate linkage, leading to the formation of sec-butanol, carbon dioxide, and 1H,1H-perfluorohexan-1-ol. The reaction can be catalyzed by either acids or bases. youtube.comresearchgate.net

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the carbonate is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of sec-butanol and 1H,1H-perfluorohexan-1-ol, followed by the release of carbon dioxide, completes the degradation process. This reaction is generally reversible. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the sec-butoxide (B8327801) and 1H,1H-perfluorohexoxide leaving groups is followed by their protonation by water to yield the respective alcohols and a carbonate ion, which in turn can decompose to carbon dioxide. Unlike acid-catalyzed hydrolysis, this process is typically irreversible and goes to completion. researchgate.net

Computational studies on the hydrolysis of other perfluorinated esters suggest that the presence of the electron-withdrawing perfluoroalkyl chain can significantly influence the rate of hydrolysis. nih.gov For instance, modeling studies on perfluorinated telomer acrylates have indicated that hydrolysis can be a dominant degradation pathway under certain environmental conditions, with half-lives varying from days in landfills to years in marine systems. nih.gov The presence of a perfluorinated α-carbon adjacent to the carboxyl ester function has been identified as a potential driving force in weakening the stability of the ester bond. acs.org

Table 1: Predicted Hydrolytic Degradation Products of this compound

| Reactant | Condition | Major Products |

| This compound | Acidic or Basic | sec-Butanol, 1H,1H-Perfluorohexan-1-ol, Carbon Dioxide |

Electrochemical Degradation:

In environments where electrochemical potentials are relevant, such as in lithium-ion batteries where fluorinated carbonates are used as electrolyte additives, electrochemical degradation becomes a significant transformation process. acs.orgnih.gov Theoretical studies using quantum chemical calculations have been employed to evaluate the oxidation and reduction potentials of linear fluorinated carbonates. acs.orgnih.gov

These studies indicate that both the number and the position of fluorine substitutions have a substantial impact on the electrochemical stability of the carbonate. acs.orgnih.gov Fluorination generally influences the frontier orbital energies (HOMO and LUMO), which in turn affects the oxidation and reduction potentials. acs.orgnih.gov

For this compound, it can be inferred from studies on analogous compounds that reductive degradation would likely be initiated by electron transfer to the carbonate moiety. This could lead to the cleavage of the C-O bonds, potentially generating a variety of radical and anionic species. Computational models of fluoroethylene carbonate (FEC) decomposition on silicon anodes in lithium-ion batteries show that the initial bond-breaking events often involve the detachment of a fluoride (B91410) ion. researchgate.netarxiv.orgcapes.gov.br While the specific pathways for a linear, non-cyclic perfluorinated carbonate would differ, the general principles of electron-induced decomposition and bond scission are applicable.

Table 2: Inferred Parameters from Computational Studies on Analogous Fluorinated Carbonates

| Parameter | Influence of Fluorination (based on analogous compounds) | Reference |

| Oxidation Potential | The position of fluorine substitution significantly impacts the highest occupied molecular orbital (HOMO) energy and oxidation stability. | acs.orgnih.gov |

| Reduction Potential | The position of fluorine substitution affects the lowest unoccupied molecular orbital (LUMO) energy and susceptibility to reduction. | acs.orgnih.gov |

| Degradation Products | Reductive processes can lead to the formation of fluoride ions and various organic radical species. | researchgate.netarxiv.orgcapes.gov.br |

Photolytic Degradation: